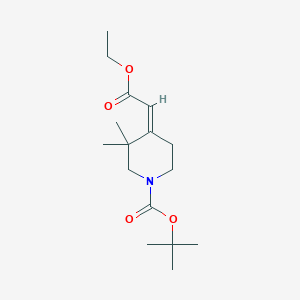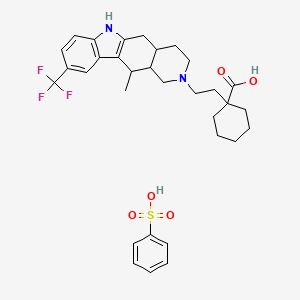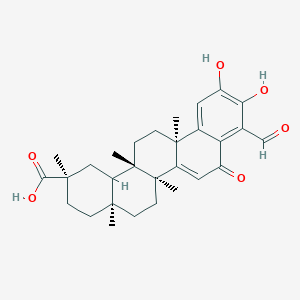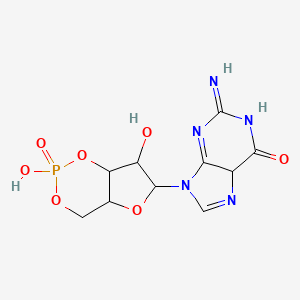![molecular formula C23H30Cl2NNa2O6P B14801751 disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Estramustine phosphate sodium is synthesized through a multi-step process that involves the esterification of estradiol with a nitrogen mustard derivative. The key steps include:
Esterification: Estradiol is reacted with bis(2-chloroethyl)carbamate to form estramustine.
Phosphorylation: The resulting estramustine is then phosphorylated to produce estramustine phosphate.
Industrial Production Methods
In industrial settings, the production of estramustine phosphate sodium involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Reaction Control: Maintaining optimal temperature and pH levels to facilitate the esterification and phosphorylation reactions.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Estramustine phosphate sodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release estradiol and nitrogen mustard derivatives.
Oxidation: It can undergo oxidation to form estromustine, an oxidized isomer of estramustine.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions include estradiol, estromustine, and various nitrogen mustard derivatives .
科学的研究の応用
Estramustine phosphate sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions between estrogens and nitrogen mustards.
Biology: Investigated for its effects on cellular microtubule dynamics and its ability to interfere with cell division.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
作用機序
Estramustine phosphate sodium exerts its effects through a dual mechanism:
Hormonal Action: The estrogen component binds to estrogen receptors, leading to a decrease in testosterone levels and inhibition of prostate cancer cell growth.
Cytotoxic Action: The nitrogen mustard component alkylates DNA and other cellular components, causing DNA damage and cell death.
The compound interferes with microtubule dynamics, disrupting cell division and leading to apoptosis in rapidly dividing cancer cells .
類似化合物との比較
Estramustine phosphate sodium is unique due to its dual action as both an estrogen and a nitrogen mustard. Similar compounds include:
Estradiol: Primarily an estrogen with no cytotoxic properties.
Nitrogen Mustard Derivatives: Such as mechlorethamine, which are purely cytotoxic agents without hormonal effects.
Estramustine phosphate sodium stands out because it combines the properties of both types of compounds, making it particularly effective in the treatment of hormone-sensitive cancers .
特性
分子式 |
C23H30Cl2NNa2O6P |
|---|---|
分子量 |
564.3 g/mol |
IUPAC名 |
disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18?,19?,20?,21?,23-;;/m0../s1 |
InChIキー |
IIUMCNJTGSMNRO-UYPXVKGESA-L |
異性体SMILES |
C[C@]12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
正規SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14801677.png)

![Methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14801685.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(naphthalen-1-yloxy)acetyl]acetohydrazide](/img/structure/B14801691.png)
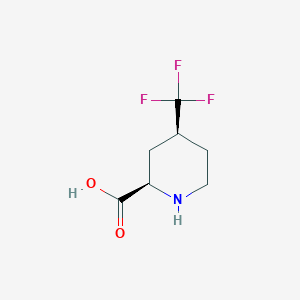
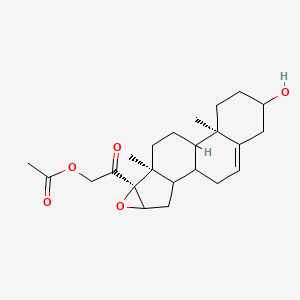
![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)
![tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)

